molecular formula C5H5ClN2O B3419231 1H-Pyrazole-4-carboxaldehyde, 3-chloro-5-methyl- CAS No. 139157-40-7

1H-Pyrazole-4-carboxaldehyde, 3-chloro-5-methyl-

Cat. No. B3419231
CAS RN: 139157-40-7
M. Wt: 144.56 g/mol
InChI Key: BCLZFFRJOXSPBO-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxaldehyde, 3-chloro-5-methyl- is a chemical compound that has been used in the synthesis of new pyrazole derivatives . It is a highly versatile intermediate for the synthesis of thiolates , azides , amines , and fused pyrazolo heterocycles via cyclocondensation reactions .


Synthesis Analysis

The compound was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation . All reagents were of reagent grade and were used without further purification . The synthesis process involved a series of reactions to produce new pyrazole derivatives .


Molecular Structure Analysis

The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 . X-Ray reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .


Chemical Reactions Analysis

The compound is a highly versatile intermediate for the synthesis of thiolates , azides , amines , and fused pyrazolo heterocycles via cyclocondensation reactions . It was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .

Scientific Research Applications

Synthesis of New Pyrazole Derivatives

The compound is used in the synthesis of new pyrazole derivatives . The crystal structure of these derivatives is determined using the X-ray diffraction method .

Biological Activities

Pyrazole derivatives, including this compound, have a wide spectrum of biological activities. They are known for their antimicrobial , anti-inflammatory , antiviral , anticancer , insecticidal , herbicidal , and plant growth regulatory properties. Many of these derivatives are being tested and clinically evaluated as potential new drugs .

Synthesis of (Aminomethyl)pyrazoles

This compound is used as a reactant for the synthesis of (aminomethyl)pyrazoles . These compounds act as Smoothened antagonists and are used for hair inhibition .

Synthesis of ORL1 Receptor Antagonists

It is also used in the synthesis of ORL1 receptor antagonists . These antagonists are based on N-biarylmethyl spiropiperidine .

Preparation of Pharmacologically Active Dialkylamino (Phenyl-1H-Pyrazolyl)butanols

The compound is used in the preparation of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols .

Corrosion Inhibition

The compound has been studied for its corrosion inhibition capacity on mild steel in aggressive hydrochloric acid . This study involved electrochemical, physicochemical, and quantum chemical calculations .

Abscission Agent for Citrus Crops

The compound has been demonstrated as a potential nontoxic abscission agent for the late season ‘Valencia’ sweet orange crop . It aids in mechanical harvesting of citrus in Florida .

Synthesis of 1H-Pyrazolo[3,4-b]pyridines

The compound is used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines . These compounds have biomedical applications and are closely similar to the purine bases adenine and guanine .

properties

IUPAC Name

3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-4(2-9)5(6)8-7-3/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLZFFRJOXSPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-4-carboxaldehyde, 3-chloro-5-methyl-

CAS RN

139157-40-7
Record name 3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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